4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one
Overview
Description
- Also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane or 1H,1H,2H,2H,3H,3H-Perfluorononyl iodide .
- CAS Number: 89889-20-3 .
- Molecular Formula: C9H6F13I .
- Molecular Weight: 488.03 g/mol .
- Physical State: Liquid (colorless to yellow or pale pink).
- Purity: ≥ 95% .
Synthesis Analysis
- No specific synthesis information available in the retrieved results.
Molecular Structure Analysis
- The compound has a tridecafluorononyl iodide structure.
Chemical Reactions Analysis
- No specific chemical reactions information available in the retrieved results.
Physical And Chemical Properties Analysis
- The compound is a liquid at room temperature.
- It is corrosive (Skin Corr. 1B).
- Storage: Store at room temperature.
Scientific Research Applications
Molecular Orbital Studies
The compound has relevance in the development of Gaussian-type basis sets for molecular orbital studies of organic molecules. Extended basis sets, such as 5–31G and 6–31G, consist of atomic orbitals expressed as combinations of Gaussian functions for the first row atoms carbon to fluorine, enhancing the calculation of total energies and equilibrium geometries of polyatomic molecules (Hehre, Ditchfield, & Pople, 1972).
Liquid Crystals Synthesis
Its derivatives have been synthesized and characterized for applications in rodlike liquid crystals, indicating the role of fluorinated segments in thermal stability and phase behavior of liquid crystal (LC) phases (Johansson, Percec, Ungar, & Smith, 1997).
Energetic Materials Development
The compound's derivatives have been explored for the synthesis of energetic materials, highlighting their potential in creating stable, high-performance materials with favorable detonation properties and thermal stability (Garg & Shreeve, 2011).
Electrophilic Fluorination
Research has also been conducted on the catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation, showcasing an innovative approach to trifluoromethylation, which could be useful for the synthesis of radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).
Safety And Hazards
- Avoid clinical and in vitro diagnostic use.
- Refer to the Certificate of Analysis for lot-specific data.
Future Directions
- No specific future directions information available in the retrieved results.
Please note that this analysis is based on the available information, and further research may be needed to explore additional aspects of this compound. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHTSQSIQEIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379924 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one | |
CAS RN |
77893-60-8 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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